molecular formula C12H15NO2 B035203 Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 106181-28-6

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B035203
CAS No.: 106181-28-6
M. Wt: 205.25 g/mol
InChI Key: OOIVWSXZWFQHQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pictet-Spengler Reaction: One of the common methods for synthesizing tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction.

    Multicomponent Reactions: Recent advances have shown the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines.

Industrial Production Methods: Industrial production methods for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders and cancer. Its derivatives are being explored as potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVWSXZWFQHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389754
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106181-28-6
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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